Cas no 74788-44-6 (1-(2-Fluorophenyl)ethylamine)

1-(2-Fluorophenyl)ethylamine structure
1-(2-Fluorophenyl)ethylamine structure
Product Name:1-(2-Fluorophenyl)ethylamine
CAS No:74788-44-6
MF:C8H10FN
MW:139.170105457306
MDL:MFCD04038307
CID:562681
PubChem ID:2782361
Update Time:2025-04-19

1-(2-Fluorophenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluorophenyl)ethanamine
    • (RS)-1-(2-Fluorophenyl)ethylamine
    • 1-(2-Fluorophenyl)ethylamine
    • Benzenemethanamine,2-fluoro-a-methyl-
    • 1-(2-fluorophenyl)ethan-1-amine
    • C8H10FN
    • 1-(2'-Fluorophenyl)ethylamine
    • 2-fluoro-alpha-methylbenzylamine
    • DIWHJJUFVGEXGS-UHFFFAOYSA-N
    • AS00852
    • AM82807
    • (+/-)-1-(2-fluorophenyl)-ethylamine
    • SY008657
    • 1-(2-fluorophenyl)ethylamine, Ald
    • MFCD04038307
    • SCHEMBL310968
    • Chelidonicacidmonohydrate
    • AKOS000264438
    • FT-0605111
    • AKOS017268735
    • CS-0117041
    • A19130
    • A812969
    • PS-9067
    • AC-2675
    • AB90345
    • J-501756
    • (AlphaS)-2-fluoro-alpha-methylbenzenemethanamine
    • Benzenemethanamine, 2-fluoro-.alpha.-methyl-
    • SY002510
    • SCHEMBL23139487
    • Z56347426
    • FT-0676823
    • SY008724
    • FT-0605280
    • 74788-44-6
    • DTXSID30382043
    • 1-(2-fluorophenyl)ethylamine, AldrichCPR
    • DB-018688
    • 1236590-11-6
    • (1R)-1-(2-fluorophenyl)ethylamine
    • MDL: MFCD04038307
    • Inchi: 1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
    • InChI Key: DIWHJJUFVGEXGS-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C)N

Computed Properties

  • Exact Mass: 139.08000
  • Monoisotopic Mass: 139.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.063
  • Boiling Point: 179.8℃ at 760 mmHg
  • Flash Point: 70.2℃
  • PSA: 26.02000
  • LogP: 2.54570

1-(2-Fluorophenyl)ethylamine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 2735
  • Hazard Category Code: 34-52
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Safety Term:R26;R36/37/39
  • Risk Phrases:R34

1-(2-Fluorophenyl)ethylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(2-Fluorophenyl)ethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:74788-44-6)1-(2-Fluorophenyl)ethylamine
Order Number:A19130
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):372.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:74788-44-6)1-(2-Fluorophenyl)ethylamine
A19130
Purity:99%
Quantity:25g
Price ($):372.0
Email